![molecular formula C12H23N3 B14697265 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane CAS No. 23989-25-5](/img/structure/B14697265.png)
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,13-Triazadispiro[415~7~3~5~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane are not well-documented, suggesting that this compound may still be in the research and development phase. Large-scale synthesis would likely require the development of efficient and cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
1,3,13-Triazadispiro[415~7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, although further research is needed.
Industry: It may find use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through unique binding modes. Further studies are required to elucidate the specific pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecane: A linear alkane with a simpler structure.
1,3,4-Thiadiazolines: Compounds with a similar spirocyclic core but different functional groups.
Uniqueness
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane is unique due to its triazadispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
23989-25-5 |
|---|---|
Formule moléculaire |
C12H23N3 |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
2,4,13-triazadispiro[4.1.57.35]pentadecane |
InChI |
InChI=1S/C12H23N3/c1-2-4-11(5-3-1)8-12(6-7-14-11)9-13-10-15-12/h13-15H,1-10H2 |
Clé InChI |
KZCKCFBYBOCPDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC3(CCN2)CNCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

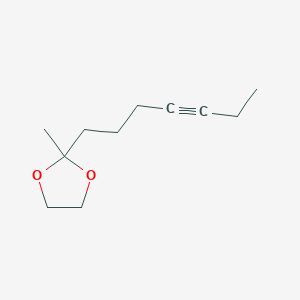
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
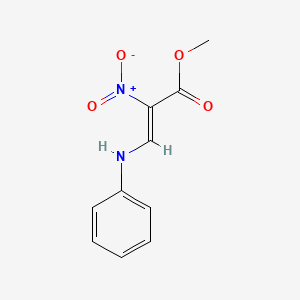
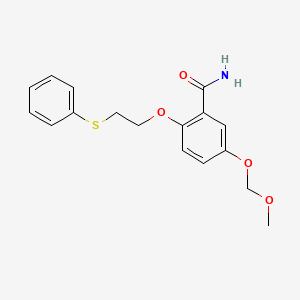
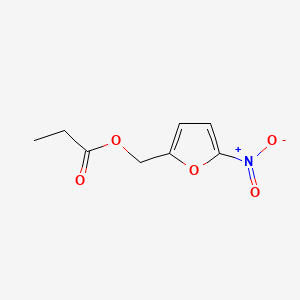
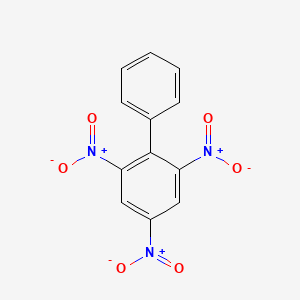

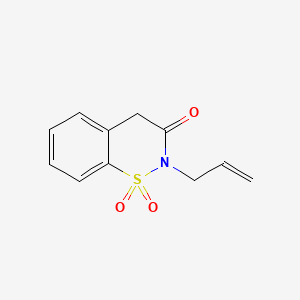
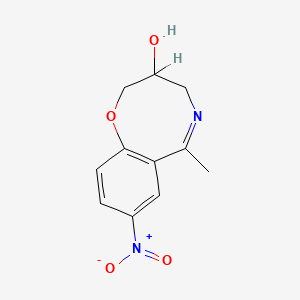
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
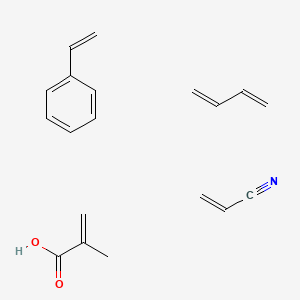
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
